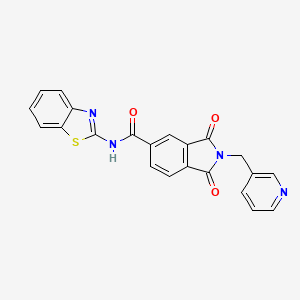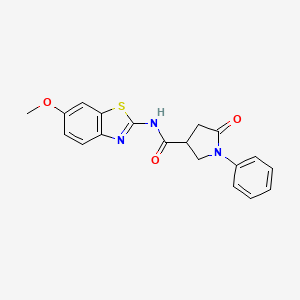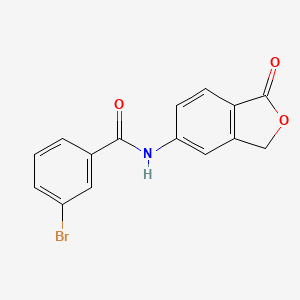
3-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide
Overview
Description
3-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a benzamide derivative that contains a bromine atom and a benzofuran ring. In
Scientific Research Applications
3-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has been studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for further drug development.
In addition to its potential as a cancer drug, this compound has also been studied for its antibacterial properties. Research has shown that this compound has strong antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cell growth and survival. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, it has been shown to disrupt cell membrane integrity and inhibit cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide in lab experiments is its potent cytotoxicity and antibacterial activity. This makes it a useful tool for studying cell death and bacterial growth inhibition. However, one limitation is that this compound can be toxic to normal cells as well, making it difficult to use in vivo.
Future Directions
There are several future directions for the study of 3-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide. One potential area of research is in the development of new cancer drugs based on this compound. Further studies are needed to fully understand its mechanism of action and to optimize its cytotoxicity and selectivity for cancer cells.
Another area of research is in the development of new antibacterial agents based on this compound. Studies are needed to determine its efficacy against a wider range of bacterial strains and to optimize its pharmacokinetic properties.
Finally, research is needed to determine the potential toxicity of this compound in vivo and to explore its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in the development of new cancer drugs and antibacterial agents. Its potent cytotoxicity and antibacterial activity make it a useful tool for studying cell death and bacterial growth inhibition. However, further studies are needed to fully understand its mechanism of action and to optimize its selectivity and toxicity for specific cell types.
properties
IUPAC Name |
3-bromo-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-11-3-1-2-9(6-11)14(18)17-12-4-5-13-10(7-12)8-20-15(13)19/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJKFSOBYRFSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)
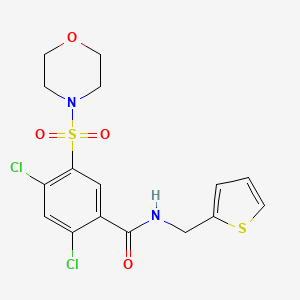
![N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4403902.png)
![4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403908.png)
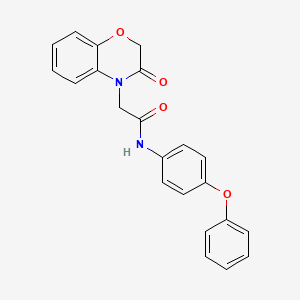
![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4403919.png)
![4-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl propionate](/img/structure/B4403925.png)

![3-[(cyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4403969.png)
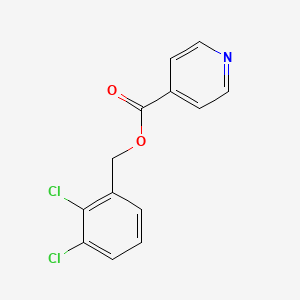
![4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate](/img/structure/B4403979.png)
